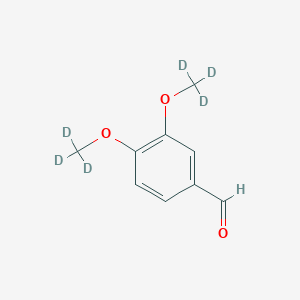
3,4-Dimethoxybenzaldehyde-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethoxybenzaldehyde-d6: is a deuterated form of 3,4-dimethoxybenzaldehyde, where six hydrogen atoms are replaced by deuterium. This compound is often used as a stable isotope-labeled compound in various scientific research applications. It has the molecular formula C9H4D6O3 and a molecular weight of 172.21 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 3,4-dimethoxybenzaldehyde-d6 typically involves the deuteration of 3,4-dimethoxybenzaldehyde. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For example, the compound can be synthesized by reacting 3,4-dimethoxybenzaldehyde with deuterated methanol (CD3OD) in the presence of a deuterium exchange catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The process typically includes the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dimethoxybenzaldehyde-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-dimethoxybenzoic acid-d6 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to 3,4-dimethoxybenzyl alcohol-d6 using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: 3,4-Dimethoxybenzoic acid-d6.
Reduction: 3,4-Dimethoxybenzyl alcohol-d6.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethoxybenzaldehyde-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the synthesis of deuterated pharmaceuticals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,4-dimethoxybenzaldehyde-d6 involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products .
Vergleich Mit ähnlichen Verbindungen
3,4-Dimethoxybenzaldehyde: The non-deuterated form of the compound.
3,4-Dimethoxybenzoic acid: An oxidized derivative.
3,4-Dimethoxybenzyl alcohol: A reduced derivative.
Uniqueness: 3,4-Dimethoxybenzaldehyde-d6 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in various analytical techniques, such as NMR spectroscopy and mass spectrometry .
Eigenschaften
Molekularformel |
C9H10O3 |
|---|---|
Molekulargewicht |
172.21 g/mol |
IUPAC-Name |
3,4-bis(trideuteriomethoxy)benzaldehyde |
InChI |
InChI=1S/C9H10O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-6H,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
WJUFSDZVCOTFON-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C=O)OC([2H])([2H])[2H] |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394953.png)

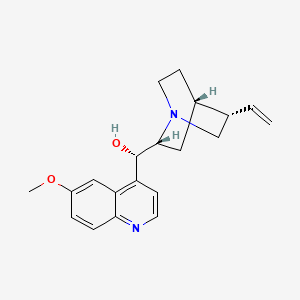
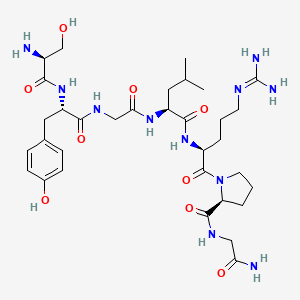
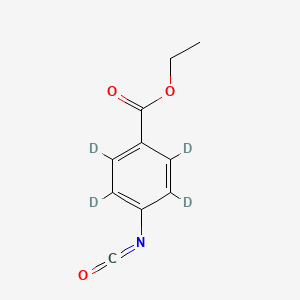
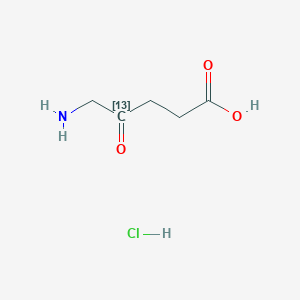

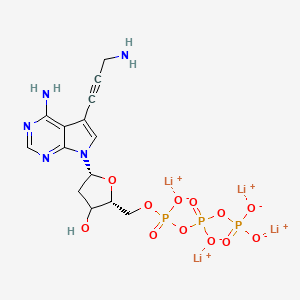
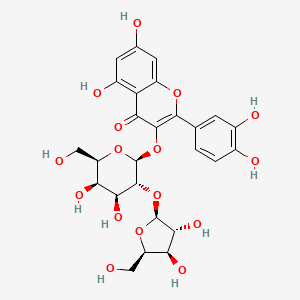
![tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12395005.png)
![4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12395006.png)

![2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B12395024.png)

